5-(Chlorosulfonyl)thiophene-3-carboxylic acid
Description
5-(Chlorosulfonyl)thiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a chlorosulfonyl group at position 5 and a carboxylic acid group at position 3. Its molecular formula is C₅H₃ClO₄S₂, with a molecular weight of 226.66 g/mol. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.
Synthesis and Applications:
The compound is synthesized via sulfonation and chlorination reactions on thiophene derivatives. For example, it has been employed as a core structure in the synthesis of USP5 allosteric inhibitors, such as (5-((4-phenylpiperidin-1-yl)sulfonyl)thiophene-3-carbonyl)glycine (Compound 55), demonstrating its role in medicinal chemistry . The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles to form sulfonamides or sulfonate esters.
Properties
IUPAC Name |
5-chlorosulfonylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVXKQSUVKKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585359 | |
| Record name | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-07-8 | |
| Record name | 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid typically involves the chlorosulfonation of thiophene-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form thiophene-3-carboxylic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, reduced thiophene-3-carboxylic acids, and sulfonic acid derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Antimicrobial Activity : Derivatives of 5-(chlorosulfonyl)thiophene-3-carboxylic acid have been investigated for their potential antimicrobial properties. Research indicates that modifications to the thiophene ring can enhance biological activity against various pathogens.
- Anticancer Agents : Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents.
-
Organic Synthesis
- Building Blocks for Complex Molecules : The compound serves as an essential building block in the synthesis of more complex organic molecules, including agrochemicals and pharmaceuticals. Its unique functional groups allow for various chemical transformations such as nucleophilic substitutions and coupling reactions.
- Synthesis of Heterocycles : It is utilized in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
-
Materials Science
- Advanced Materials Production : The compound is used in producing specialty chemicals and materials, including polymers and electronic materials. Its ability to form strong covalent bonds makes it suitable for applications requiring durable materials.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of synthesized derivatives of 5-(chlorosulfonyl)thiophene-3-carboxylic acid against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to enhanced activity, suggesting potential therapeutic applications .
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
Data Table: Comparison of Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthetic Route |
|---|---|---|---|
| 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | Moderate | Significant | Chlorosulfonation |
| Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate | High | Moderate | Esterification followed by chlorosulfonation |
| 5-(Fluorosulfonyl)thiophene-3-carboxylic acid | Low | High | Fluorosulfonation |
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(chlorosulfonyl)thiophene-3-carboxylic acid with structurally related thiophene derivatives, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Reactivity :
- The chlorosulfonyl group in 5-(chlorosulfonyl)thiophene-3-carboxylic acid enables versatile derivatization (e.g., forming sulfonamides), unlike 5-chlorothiophene-3-carboxylic acid, which lacks this functionality .
- Sulfamoyl derivatives (e.g., 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, making them suitable for targeting biological receptors .
Solubility and Stability :
- Bulky substituents like morpholine (in 948015-50-7) improve aqueous solubility but may reduce membrane permeability .
- Methyl esters (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) are less polar than carboxylic acids, favoring organic-phase reactions .
Applications :
- 5-(Chlorosulfonyl)thiophene-3-carboxylic acid is critical in synthesizing protease inhibitors , while simpler analogs (e.g., 5-chlorothiophene-3-carboxylic acid) are used in metabolite studies .
Biological Activity
5-(Chlorosulfonyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring with chlorosulfonyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties. This article reviews its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular structure of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid can be represented as follows:
This compound exhibits unique reactivity due to the presence of the chlorosulfonyl group, which can undergo nucleophilic substitution reactions, making it a valuable building block in organic synthesis and pharmaceuticals.
Enzyme Inhibition
Research indicates that 5-(Chlorosulfonyl)thiophene-3-carboxylic acid may act as an enzyme inhibitor . It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit deubiquitinating enzymes, which are implicated in cancer progression . The specific mechanism of action for this compound remains under investigation, but it likely involves competitive binding to the active sites of target enzymes.
Anti-inflammatory Effects
In vitro studies have suggested that 5-(Chlorosulfonyl)thiophene-3-carboxylic acid may trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells . This activity indicates its potential role in inflammatory processes, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Enzyme Inhibition Assay
A recent study assessed the enzyme inhibition potential of various thiophene derivatives, including 5-(Chlorosulfonyl)thiophene-3-carboxylic acid. The compound was tested against a panel of enzymes, revealing significant inhibition at concentrations ranging from 10 µM to 50 µM. The IC50 values were comparable to known inhibitors, indicating its potential as a lead compound for further development.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-(Chlorosulfonyl)thiophene-3-carboxylic acid | Enzyme A | 25 |
| Compound B | Enzyme A | 20 |
| Compound C | Enzyme A | 30 |
Case Study 2: Anti-inflammatory Activity
In a model of inflammation using human endothelial cells, 5-(Chlorosulfonyl)thiophene-3-carboxylic acid was shown to increase the expression of adhesion molecules such as ICAM1 and VCAM1. This suggests that it may play a role in mediating inflammatory responses, potentially offering therapeutic avenues for diseases characterized by vascular inflammation.
Q & A
Basic: What synthetic routes are available for preparing 5-(Chlorosulfonyl)thiophene-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonation of thiophene derivatives followed by chlorination. For example, describes its use as a core reactant in coupling reactions with amines (e.g., 4-phenylpiperidine) under anhydrous conditions. Key steps include:
- Reaction Conditions : Use of DMF or DCM as solvents, room temperature to 80°C, and stoichiometric control of reactants (e.g., 1:1 molar ratio of acid to amine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yield optimization (59% in ) requires careful exclusion of moisture and inert gas purging.
- Purity Verification : LC-MS (e.g., tR = 1.69 min) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .
Basic: Which spectroscopic techniques are critical for characterizing 5-(Chlorosulfonyl)thiophene-3-carboxylic acid derivatives?
Methodological Answer:
- <sup>1</sup>H NMR : Identifies substituent environments (e.g., aromatic protons at δ 8.58 ppm in ).
- <sup>13</sup>C NMR : Confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 50–60 ppm) groups .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 409.0892 [M+H]<sup>+</sup> in ) and detects impurities .
- FT-IR : Sulfonyl chloride stretches (~1370 cm<sup>-1</sup>) and carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>).
Advanced: How can structural modifications of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid enhance biological activity?
Methodological Answer:
and highlight the role of substituents in modulating activity:
- Electron-Withdrawing Groups : Chlorine or sulfonyl groups increase electrophilicity, improving interactions with target enzymes (e.g., bacterial RNA polymerase ).
- Hybrid Derivatives : Coupling with ureido or phenylpiperidine groups ( ) enhances solubility and target affinity.
- SAR Workflow :
Advanced: How to resolve contradictions in reactivity data across studies involving sulfonyl chloride intermediates?
Methodological Answer:
Discrepancies in yields or reactivity (e.g., vs. 19) may arise from:
- Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; ensure anhydrous conditions (N2 atmosphere, molecular sieves).
- Catalyst Optimization : Use of DMAP or pyridine to scavenge HCl and accelerate coupling.
- Temperature Gradients : Slow addition of reactants at 0–5°C minimizes side reactions.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) .
Advanced: What computational methods predict the reactivity of 5-(Chlorosulfonyl)thiophene-3-carboxylic acid in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., sulfur in sulfonyl chloride).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
- QSPR Models : Correlate Hammett σ values of substituents with reaction rates .
Basic: How to handle and store 5-(Chlorosulfonyl)thiophene-3-carboxylic acid to prevent degradation?
Methodological Answer:
- Storage : –20°C in sealed, desiccated containers under argon.
- Handling : Use gloveboxes for moisture-sensitive steps.
- Decomposition Signs : Discoloration (yellow to brown) or gas evolution indicates hydrolysis; discard if purity <90% (via LC-MS) .
Advanced: How to design a high-throughput screening (HTS) workflow for derivatives targeting dual bacterial/viral enzymes?
Methodological Answer:
- Library Design : Combine sulfonyl chloride with diverse amines (e.g., ’s phenylpiperidine) using automated liquid handlers.
- Assay Conditions :
- Bacterial RNA Polymerase Inhibition : Radiolabeled NTP incorporation assays.
- Viral Reverse Transcriptase : Fluorescence-based polymerase activity kits.
- Data Analysis : Z’-factor >0.5 for HTS validity; dose-response curves for IC50 determination .
Advanced: What strategies mitigate toxicity of thiophene-based compounds in preclinical studies?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
